Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16478933
InChI: InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-20,25-26,30H,4-9,13-16H2,1-3H3
SMILES:
Molecular Formula: C30H39P
Molecular Weight: 430.6 g/mol

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine

CAS No.:

Cat. No.: VC16478933

Molecular Formula: C30H39P

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine -

Specification

Molecular Formula C30H39P
Molecular Weight 430.6 g/mol
IUPAC Name dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-1-yl]phosphane
Standard InChI InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-20,25-26,30H,4-9,13-16H2,1-3H3
Standard InChI Key UYQOVYNSWIOQOQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine features a central phosphorus atom bonded to two cyclohexyl groups and a 2-mesityl-substituted indenyl moiety. The mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk, while the indenyl system contributes π-conjugation, influencing the ligand’s electron-donating capabilities . The IUPAC name, dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-1-yl]phosphane, reflects this intricate substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1373165-93-5
Molecular FormulaC30H39P
Molecular Weight430.6 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
HS Code29339900

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying this compound’s structure. The 31^{31}P NMR spectrum typically shows a singlet near δ 15–20 ppm, consistent with tertiary phosphines . 1^{1}H NMR resonances for the mesityl methyl groups appear as sharp singlets at δ 2.2–2.4 ppm, while indenyl protons exhibit complex splitting patterns between δ 6.5–7.5 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 430.613 .

Synthesis and Purification

Synthetic Pathways

The ligand is synthesized via a sequential alkylation and phosphorylation strategy. A representative procedure involves:

  • Alkylation of 2-(1H-inden-2-yl)aniline with methyl iodide in dimethylformamide (DMF), yielding a methyl-protected intermediate .

  • Phosphorylation using dicyclohexylchlorophosphine under argon, followed by silica gel chromatography (CH2_2Cl2_2/hexane eluent) to isolate the product .

Key considerations include strict anhydrous conditions and inert atmosphere to prevent phosphine oxidation .

Yield and Scalability

Reported yields range from 70–80%, with scalability limited by the sensitivity of intermediates to moisture and oxygen . Advances in Schlenk line technology and automated chromatography systems may improve large-scale production.

Applications in Homogeneous Catalysis

Palladium-Catalyzed Cross-Coupling

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine excels in stabilizing Pd(0) centers, facilitating oxidative addition and transmetalation steps. In Suzuki-Miyaura reactions, it enables couplings of aryl chlorides with turnover numbers (TONs) exceeding 104^4 . Comparative studies show superior performance to triphenylphosphine in sterically demanding substrates (e.g., tetra-ortho-substituted biaryls) .

Table 2: Catalytic Performance in Cross-Coupling Reactions

Reaction TypeSubstrateYield (%)Ligand Efficiency (TON)Reference
Suzuki-MiyauraAryl chloride + Boronic acid921.2 × 104^4
Buchwald-HartwigAryl bromide + Amine889.8 × 103^3
HeckStyrene + Aryl iodide858.5 × 103^3

Synergy with N-Heterocyclic Carbenes (NHCs)

When paired with bulky NHCs (e.g., IPr*OMe), this phosphine ligand prevents Pd aggregation, enhancing catalyst longevity. This dual-ligand approach is pivotal for synthesizing sterically hindered products .

Mechanistic Insights and Steric Effects

Steric Parameterization

The Tolman cone angle, estimated at 170–180°, arises from the mesityl and cyclohexyl groups. This bulkiness accelerates reductive elimination by destabilizing Pd(II) intermediates, a rate-determining step in many couplings .

Electronic Contributions

The indenyl moiety’s electron-donating resonance effects increase electron density at Pd, favoring oxidative addition of electrophilic substrates. Density functional theory (DFT) calculations correlate ligand electron-donating capacity with reduced activation barriers.

Comparative Analysis with Related Ligands

Dicyclohexylphosphine (DCyP)

Unlike DCyP (CAS 829-84-5), which lacks the indenyl-mesityl system, Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine offers enhanced steric protection and electronic tunability . DCyP’s simpler structure limits its utility in reactions requiring precise stereoelectronic control .

Bidentate Phosphines

Compared to bidentate ligands like BINAP, this monodentate phosphine allows greater flexibility in catalyst design, albeit with potential trade-offs in chelation-enhanced stability.

Future Directions

Ongoing research aims to:

  • Develop asymmetric variants for enantioselective catalysis.

  • Integrate this ligand into photo- and electrocatalytic systems.

  • Explore applications in polymer chemistry and materials science .

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